

An In-depth Technical Guide to the Molecular Structure of Eosin Y

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Compound of Interest

Compound Name: Eosin

Cat. No.: B7797880

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of **Eosin Y**, a widely utilized xanthene dye in various scientific and biomedical fields. The information is tailored for researchers, scientists, and professionals involved in drug development who leverage this compound in their work.

Core Molecular Structure

Eosin Y, also known as C.I. 45380 or Acid Red 87, is a synthetic organic dye belonging to the triarylmethane class of compounds.[1][2] Its chemical structure is derived from fluorescein through a bromination reaction.[2] The IUPAC name for the disodium salt of **Eosin Y** is disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate.[3] The molecular formula of its disodium salt is $C_{20}H_6Br_4Na_2O_5$. [1][2][3]

The core of the **Eosin Y** molecule is a xanthene ring system, which is characterized by a central pyran ring fused with two benzene rings. This xanthene backbone is substituted with four bromine atoms at the 2', 4', 5', and 7' positions of the fluorescein structure, which significantly influences its spectral and photophysical properties.[4] The molecule also possesses a carboxyl group and a phenolic hydroxyl group, which are deprotonated in the common disodium salt form, rendering the molecule anionic.[3] This anionic nature is crucial for its interaction with positively charged molecules and its application as a biological stain.[4]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of **Eosin Y** are fundamental to its diverse applications, from a histological stain to a photosensitizer in organic chemistry.^[2] These properties are summarized in the table below.

Property	Value	Solvent/Conditions
Molar Mass	691.85 g/mol	-
Melting Point	295.5 °C (decomposes)	-
Solubility	Soluble in water and ethanol	-
Absorption Maximum (λ_{max})	525 nm	Ethanol (1×10^{-5} M)
523 nm	Methanol (1×10^{-5} M)	
536 nm	DMF (1×10^{-5} M)	
Emission Maximum (λ_{em})	549 nm	Ethanol (1×10^{-5} M)
546 nm	Methanol (1×10^{-5} M)	
560 nm	DMF (1×10^{-5} M)	
Molar Extinction Coefficient (ϵ)	112,000 $\text{cm}^{-1}\text{M}^{-1}$	Basic ethanol at 524.8 nm
$\sim 7.4 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	Water at 517 nm ^[5]	
Fluorescence Quantum Yield (Φ_F)	0.67	Basic ethanol ^[6]

Key Experimental Protocols

Spectrophotometric Analysis of Eosin Y

This protocol outlines the determination of the absorption spectrum and molar extinction coefficient of **Eosin Y**.

Materials:

- **Eosin Y** powder

- Ethanol (spectroscopic grade)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Methodology:

- **Stock Solution Preparation:** Accurately weigh a known mass of **Eosin Y** powder and dissolve it in a known volume of ethanol to prepare a stock solution of a specific concentration (e.g., 1×10^{-3} M).
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1×10^{-6} M to 1×10^{-5} M.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 400-600 nm). Use ethanol as the blank to zero the instrument.
- **Absorbance Measurement:** Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λ_{max}), which should be around 525 nm in ethanol.
- **Data Analysis:**
 - Plot a graph of absorbance versus concentration.
 - According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the linear fit of this graph will be the molar extinction coefficient (ϵ).

General Protocol for Hematoxylin and Eosin (H&E) Staining

Eosin Y is a critical component of the H&E stain, one of the most widely used staining techniques in histology.

Materials:

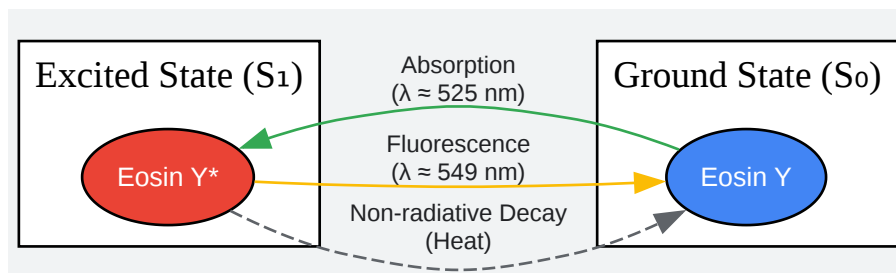
- Deparaffinized and rehydrated tissue sections on microscope slides
- Harris's hematoxylin solution
- Acid alcohol (e.g., 1% HCl in 70% ethanol)
- Scott's tap water substitute or running tap water
- **Eosin** Y solution (typically 0.5-1% in 80% ethanol with a few drops of acetic acid)
- Ethanol solutions of increasing concentrations (e.g., 70%, 95%, 100%)
- Xylene or other clearing agents
- Mounting medium and coverslips

Methodology:

- Nuclear Staining: Immerse the slides in Harris's hematoxylin for a set time (e.g., 5-15 minutes) to stain the cell nuclei blue/purple.
- Rinsing: Briefly rinse the slides in running tap water.
- Differentiation: Dip the slides in acid alcohol to remove excess hematoxylin and differentiate the staining.
- Bluing: Immerse the slides in Scott's tap water substitute or running tap water to "blue" the hematoxylin, turning it a crisp blue-purple.
- Counterstaining: Immerse the slides in the **Eosin** Y solution for a set time (e.g., 1-3 minutes) to stain the cytoplasm, connective tissue, and other extracellular matrix components in varying shades of pink and red.
- Dehydration: Dehydrate the tissue sections by passing them through increasing concentrations of ethanol.
- Clearing: Clear the slides in xylene.

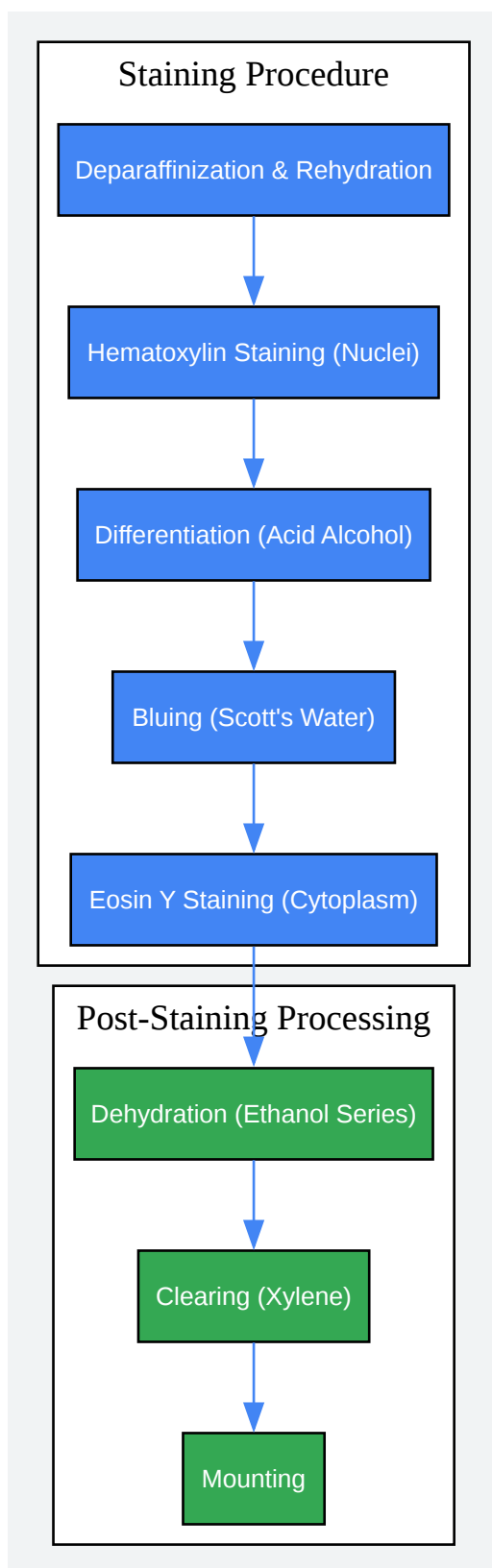
- Mounting: Place a drop of mounting medium on the tissue section and apply a coverslip.

Visualizations



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Caption: Photophysical processes of **Eosin Y**.



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Caption: Workflow for Hematoxylin and **Eosin** (H&E) staining.

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